molecular formula C11H17NO B1452701 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 1000931-18-9

3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one

Cat. No. B1452701
M. Wt: 179.26 g/mol
InChI Key: RJBDOXZFASAJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Purity : 95%

Scientific Research Applications

NMR Studies of 3-Azabicyclo[3.3.1]nonan-9-ones

Abstract : The synthesis and detailed NMR analysis of various substituted 3-azabicyclo[3.3.1]nonan-9-ones, including 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one, are presented. The NMR studies, including H,H-COSY, HET-COSY, HMBC, NOESY, and dynamic NMR, provide unambiguous stereochemical assignments and confirm that these compounds exist in a twin-chair conformation with equatorial orientation of substituents. This detailed structural insight is crucial for understanding the chemical properties and potential applications of these compounds (Park, Jeong, & Parthiban, 2011).

Crystal Structure and Stereochemistry

Abstract : The crystal structure and stereochemistry of 2,4-Bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one, a structural relative of 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one, were examined. The molecule displays a double chair conformation with equatorial orientations of the 2-methoxyphenyl substituents. This study contributes to the understanding of the stereochemical behavior of these compounds, aiding in the development of their applications (Parthiban, Ramkumar, Kim, Son, & Jeong, 2009).

Antimicrobial Evaluation

Abstract : The antimicrobial properties of novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles were assessed. These compounds, derived from the backbone structure of 3-azabicyclo[3.3.1]nonan-9-ones, demonstrated significant growth inhibition against various microorganisms, indicating potential application in antimicrobial treatments (Ramachandran, Parthiban, Rani, Jayanthi, Kabilan, & Jeong, 2011).

Novel Compounds with Antimicrobial Properties

Abstract : A series of new compounds, derived from 3-azabicyclo[3.3.1]nonan-9-ones, were synthesized and evaluated for their antimicrobial properties. These studies highlighted certain compounds with potent activity against bacteria and fungi, suggesting potential applications in combating microbial infections (Umamatheswari & Kabilan, 2011).

Synthesis and Characterization for Antimicrobial Applications

Abstract : The synthesis, characterization, and biological evaluation of various 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives were conducted. These derivatives demonstrated significant antimicrobial activity, highlighting their potential in pharmaceutical applications to combat various microbial infections (Ramachandran, Rani, & Kabilan, 2009).

Safety And Hazards

  • Safety Data Sheet : Link

properties

IUPAC Name

3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c13-11-8-2-1-3-9(11)7-12(6-8)10-4-5-10/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBDOXZFASAJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)C2=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one
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3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one
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3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one
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3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one
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